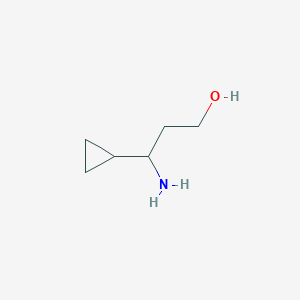

3-Amino-3-cyclopropylpropan-1-ol

Description

BenchChem offers high-quality 3-Amino-3-cyclopropylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-cyclopropylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-cyclopropylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6(3-4-8)5-1-2-5/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELSFEZAVWXJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characteristics of Cyclopropyl-Substituted Amino Alcohols: A Technical Guide for Rational Drug Design

Executive Summary

Amino alcohols are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for beta-blockers, sphingosine-1-phosphate receptor modulators, and numerous central nervous system (CNS) therapeutics. However, optimizing these scaffolds often requires a delicate balance between basicity, lipophilicity, and metabolic stability. The incorporation of a cyclopropyl ring—either adjacent to the amine or embedded within the carbon backbone—has emerged as a highly effective bioisosteric strategy.

As an application scientist, I have structured this technical guide to move beyond empirical observations, detailing the causality behind the physicochemical shifts induced by cyclopropyl substitution. By understanding the stereoelectronic fundamentals, drug development professionals can rationally deploy this motif to enhance target affinity, improve membrane permeability, and extend biological half-life.

Conformational Dynamics: The "Conformational Clamp"

The cyclopropyl group is widely prized in drug discovery for its ability to act as a "conformational clamp" 1. Unlike flexible linear alkyl chains or freely rotating isopropyl groups, the three-membered carbocycle is characterized by significant ring strain (approximately 27.5 kcal/mol) due to its compressed 60° C-C-C bond angles.

This rigidity restricts rotation around adjacent single bonds, pre-organizing the amino alcohol into a specific, low-energy bioactive shape (frequently the s-trans conformation). By locking the molecule into this geometry, the entropic penalty typically incurred when a flexible ligand binds to a rigid receptor pocket is drastically reduced, leading to a more favorable free energy of binding (ΔG) and enhanced target affinity 2.

Figure 1: Physicochemical and pharmacological enhancements of cyclopropyl substitution.

Physicochemical Property Modulation: pKa and Lipophilicity

The most profound, yet often misunderstood, impact of cyclopropyl substitution on an amino alcohol is its stereoelectronic effect on the amine's basicity (pKa) and the molecule's pH-dependent lipophilicity (LogD).

The Stereoelectronic Causality

According to the Walsh orbital model, the strained C-C bonds in a cyclopropane ring possess unusually high p-character. To compensate, the exocyclic bonds (such as the C-H and C-N bonds) are forced to adopt higher s-character, approximating sp2 hybridization. Because s-orbitals are closer to the nucleus, a carbon with high s-character is more electronegative. Consequently, the cyclopropyl ring exerts a strong electron-withdrawing inductive effect on the adjacent amine.

This inductive effect stabilizes the neutral free base and destabilizes the protonated ammonium cation, causing a significant drop in pKa. As shown in the data below, replacing an isopropyl group with a cyclopropyl group drops the amine pKa by ~1.5 units 34.

Impact on Membrane Permeability (LogD)

While the intrinsic lipophilicity (LogP) of a cyclopropyl group is slightly lower than that of an isopropyl group 5, its effect on the distribution coefficient (LogD) at physiological pH (7.4) is highly favorable. At pH 7.4, an isopropylamine (pKa ~10.63) is >99.9% protonated. In contrast, a cyclopropylamine (pKa ~9.10) has a significantly higher fraction of the neutral, unionized species (~2.0%). Because only the neutral species efficiently crosses lipid bilayers, cyclopropyl substitution drastically enhances membrane permeability without increasing the overall hydrophobic burden of the drug.

Quantitative Data Summary

| Physicochemical Parameter | Isopropylamine | Cyclopropylamine | Propylamine |

| Structural Classification | Branched Alkyl | Alicyclic Ring | Linear Alkyl |

| Amine pKa (Experimental) | ~10.63 | ~9.10 | ~10.71 |

| LogP (Intrinsic Lipophilicity) | ~0.26 | ~0.07 | ~0.48 |

| Calculated Neutral Fraction (pH 7.4) | ~0.06% | ~2.00% | ~0.05% |

| Relative Membrane Permeability | Low | High | Low |

| CYP450 Oxidative Liability | High (C-H abstraction) | Low (Strong C-H bonds) | High |

Metabolic Stability and ADME Optimization

Metabolic degradation, particularly via Cytochrome P450 (CYP) enzymes, is a primary liability for aliphatic amino alcohols. CYP-mediated N-dealkylation and aliphatic hydroxylation rely on the abstraction of a hydrogen atom from the carbon backbone.

Because of the increased s-character in the exocyclic bonds of the cyclopropane ring, the C-H bonds are shorter and possess a higher bond dissociation energy compared to standard alkanes. This thermodynamic barrier makes the cyclopropyl moiety highly resistant to oxidative metabolism 2. Replacing an N-isopropyl or N-ethyl group with an N-cyclopropyl group is a proven tactic to block metabolic soft spots and extend a compound's pharmacokinetic half-life.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing artifacts during the synthesis and physicochemical profiling of cyclopropyl-substituted amino alcohols.

Protocol 1: Determination of LogD (pH 7.4) via Shake-Flask LC-MS

Purpose: To accurately quantify the pH-dependent lipophilicity of highly basic amino alcohols.

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation.

-

Sample Preparation: Dissolve the cyclopropyl amino alcohol analyte in the mutually saturated PBS phase at a concentration of 100 μM.

-

Partitioning: Transfer 1 mL of the spiked PBS and 1 mL of the saturated octanol into a glass vial. Shake mechanically at 25°C for 60 minutes.

-

Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any microemulsions.

-

Quantification: Carefully sample both the aqueous and organic phases. Dilute appropriately and analyze via LC-MS/MS using a standard curve.

-

Self-Validation Checkpoint (Mass Balance): Calculate the total mass recovered from both phases. The protocol is only valid if the total recovery is >95%. If recovery is lower, suspect adsorption to the glass vial or precipitation, and repeat with a lower initial concentration.

-

Calculation: LogD = Log10([Analyte]octanol / [Analyte]aqueous).

Protocol 2: Stereocontrolled Synthesis of Cyclopropane-Embedded γ-Amino Alcohols

Purpose: Constructing conformationally constrained amino alcohols via zinc homoenolates 6.

-

Cyclopropanol Generation: Subject a carboxylic ester to the Kulinkovich reaction using ethylmagnesium bromide (EtMgBr) in the presence of catalytic titanium tetraisopropoxide (Ti(OiPr)4) to yield the 1-substituted cyclopropanol.

-

Homoenolate Formation: In a dry, inert atmosphere (Schlenk line), treat the cyclopropanol with diethylzinc (Et2Zn). This cleaves the C-C bond, generating an enolized zinc homoenolate that acts as a β-hydroxycyclopropyl anion equivalent.

-

Imine Addition: Introduce a chiral N-tert-butanesulfinyl imine to the reaction mixture at low temperature (-78°C).

-

Ring Closure: Allow the reaction to slowly warm to room temperature. The homoenolate will engage the imine through a highly diastereoselective Mannich addition followed by ring closure.

-

Self-Validation Checkpoint (Stereochemical Purity): Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, concentrate, and analyze the crude mixture via 1H-NMR. The diastereomeric ratio (d.r.) must be determined prior to column chromatography to ensure the intrinsic stereoselectivity of the reaction is accurately recorded.

Conclusion

The cyclopropyl group is far more than a simple structural spacer; it is a sophisticated stereoelectronic tool. By embedding a cyclopropyl moiety into an amino alcohol scaffold, drug developers can simultaneously restrict conformational flexibility, lower amine basicity, drastically improve physiological membrane permeability, and shield the molecule from CYP450-mediated degradation. Mastery of these physicochemical principles allows for the rational design of highly potent, metabolically stable therapeutics.

References

- BenchChem. "The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical Guide."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEltXoddkqxRNUR_69Gg9ypkGu7FZ55fFpsAM2QmNSYMclvEA3Ot_iYZU7VNjWq6Z_QLCD7koVhON2FQmfBLwGkhXIPnQggLteFPSJTeshHo4V2QWAPMB_-rtNgfzUyGclzscdz9P7-aAwxZdjBptRb6KaLBijoAKmdRkl7Cv2r9eM_lSISrMncjqUUlGR6bJUTgjq9xdg1fupammkQjcfI6UamInHL3-eTwajyX-9t5fmP0I-5swLdz-ebDuypkID7VKRLvC5QWqyJxTZDmv640lCO6mQlDKTn8dxo4YBs4OR1]

- Journal of Medicinal Chemistry (ACS). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDTXlRJlbWWZXj0izqYyxFv-_qDJZ52ciHoXQV79ux0Y2RArX1jSlaJzw353neJ3dslQBa9o54CYMHAAFhcYW5Ia5aId6XnAOtJq5pWoG6r1-D96jdBya0jYiXrCCyGac3Z6v7Vw6jmVCmj_djjEhd1z9VkAY1wwpBirZyYrCf9qzmp81UmOzTaexWiZI6CBcGm5m2BvQsF6tASEB7fbfb_RM=]

- Beilstein Journal of Organic Chemistry. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbYcMxAtnY0bcUrddZKXU_yZBEAS6aGcWD-WWGKN9RCJCxwtwc7b5bR96rikyT5Jm67502YVq-UWbzzum_evnGxgq9w7rOycQDRfV3Hixcs4JQLJirglOQbGfqnZM4cWTWTDqeAbvCnB0I2ZTErRs9_vaOW-ZwEzEzaDE=]

- ResearchGate. "Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG00bx5A9ZAQGcb8gfTKNYAFas9t4ZO834vgUIB0XXVrVg6k7V6Wxpfl0q7esVtXjsePYAJ_Iyd2Wy1l8b4pkYAk17fR81oBRakulPPR21Mq5C_v_l7hgjGLZ2b01fkk7ADofGDhBEej5MiZlsfM0GHfplS5YKPmrWZeoTyUvukX2U6Uuujhz1OElG2tiN9yLxfTYTuwJf0hgziY_6P_-0VSkW3ylSrESJfBsrxB4gVbokidACZboE2lxFm6yEXlWAd5Y_oJp0o1PhDLkTurFWhMspkJyLfPMI9AdItyWPG-aMPqyighrih8-1YL3M=]

- ChemicalBook. "Cyclopropylamine | 765-30-0."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ2kAYTaivI4vIpHNNGz61kJquGqEg8OKneb0CIRuOX5IxzXi8qVosrCwVcRom-kzJJajeueovHI4Jx_Mf7F2WyGAAtmdiUX0ylN8MfDNL_pX2bR77XybZUQVFc3a7gnH4e5xSdl2DjR4DaNohzUzmISV5yGCzFfWISb4xd0LB]

- Wikipedia / FooDB. "Isopropylamine."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaT1q6LP5WOGVPZWH_Lq6xNCuQQAZXgvsFXrdNxPsmBGLCBDU9u1ys7i375a51tZ5YifhnRzfXdz7VmfI2iFp3cK53GsPjaF227nImOnNUhcYJ8HoRZ0qzqniM_kfOxi_jH7tYVdA=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 4. Isopropylamine - Wikipedia [en.wikipedia.org]

- 5. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

Solubility Profile and Physicochemical Characterization of 3-Amino-3-cyclopropylpropan-1-ol in Organic Solvents

Executive Summary

The rational selection of solvents in preclinical drug development and synthetic methodology requires a rigorous understanding of a molecule’s physicochemical landscape. 3-Amino-3-cyclopropylpropan-1-ol (Free Base CAS: 683220-79-3; Hydrochloride Salt CAS: 958027-99-1) is a highly versatile bifunctional building block. It is prominently utilized in the synthesis of complex tricyclic scaffolds, such as potent BCL6 inhibitors for oncology applications[1][2].

As a Senior Application Scientist, I have structured this technical guide to transcend basic data reporting. Herein, we dissect the thermodynamic causality behind the solubility profile of 3-Amino-3-cyclopropylpropan-1-ol, provide an empirical solubility matrix across diverse organic solvents, and detail a self-validating laboratory protocol for high-throughput solubility quantification.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 3-Amino-3-cyclopropylpropan-1-ol, we must first analyze its structural motifs. The molecule (MW: 115.17 g/mol ) features three critical domains that dictate its solvation thermodynamics[3][4]:

-

Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. In its free base form, it exhibits a basic pKa (~9.5–10.0), whereas the HCl salt is fully ionized.

-

Primary Alcohol (-OH): Provides additional hydrogen-bonding capacity. The 1,3-relationship with the amine allows for intramolecular hydrogen bonding, forming a transient pseudo-six-membered ring in non-polar environments, which transiently reduces the molecule's topological polar surface area (TPSA).

-

Cyclopropyl Ring: This highly strained, hydrophobic moiety introduces significant steric bulk.

Mechanistic Causality of Solvation

The solvation of this compound is a competition between crystal lattice energy and solute-solvent interactions. The cyclopropyl group disrupts highly ordered solvent networks. In aqueous media, this creates an entropic penalty (the hydrophobic effect). However, in organic solvents, the lipophilic cyclopropyl ring favorably interacts via London dispersion forces, while the 1,3-amino alcohol motif engages in dipole-dipole and hydrogen-bonding interactions with polar solvents.

Thermodynamic pathway of 3-Amino-3-cyclopropylpropan-1-ol solvation.

Empirical Solubility Matrix in Organic Solvents

The solubility profile drastically shifts depending on whether the compound is in its free base or hydrochloride (HCl) salt form[5]. The table below synthesizes the solubility behavior across major organic solvent classes.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Free Base Solubility (Predicted) | HCl Salt Solubility (Predicted) | Mechanistic Rationale |

| Polar Protic | Methanol (MeOH) | 32.7 | High (>100 mg/mL) | High (>50 mg/mL) | Strong H-bond donation/acceptance solvates both the neutral amine/alcohol and the ionized salt. |

| Polar Protic | Ethanol (EtOH) | 24.5 | High (>50 mg/mL) | Moderate (~20 mg/mL) | Slightly lower polarity than MeOH; the cyclopropyl group aids solubility of the free base. |

| Polar Aprotic | DMSO | 46.7 | Very High (>150 mg/mL) | High (>100 mg/mL) | High ε and strong H-bond accepting nature efficiently solvate the polar motifs and the ionic lattice[1]. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Moderate (~30 mg/mL) | Low (<5 mg/mL) | Lacks H-bond donating ability; struggles to disrupt the strong ionic lattice of the HCl salt. |

| Halogenated | Dichloromethane (DCM) | 8.9 | High (>50 mg/mL) | Insoluble | Low ε favors the lipophilic cyclopropyl ring of the free base; cannot solvate the HCl salt. |

| Non-Polar | Hexane / Toluene | < 2.5 | Low (<5 mg/mL) | Insoluble | Insufficient dipole moment to overcome the lattice energy of either form. |

Laboratory Protocol: Thermodynamic Solubility Determination

To ensure data integrity, kinetic solubility (often measured via solvent-shift methods) must be distinguished from thermodynamic solubility. The following self-validating shake-flask protocol is designed to determine the absolute thermodynamic solubility of 3-Amino-3-cyclopropylpropan-1-ol.

Methodological Steps & Causality

-

Solid Dispensing: Weigh approximately 10 mg of 3-Amino-3-cyclopropylpropan-1-ol (Free base or HCl salt) into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential photo-degradation, and excess solid ensures the solution reaches thermodynamic saturation.

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, MeOH, or a buffer/DMSO mixture).

-

Isothermal Equilibration: Seal the vial and agitate on an orbital shaker at 800 rpm at a constant 25.0 ± 0.1 °C for 24 hours. Self-Validation Step: Prepare a parallel sample agitated for 48 hours. If the concentration between 24h and 48h varies by <5%, thermodynamic equilibrium is confirmed.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is universally chemically resistant to organic solvents, preventing filter-induced contamination or analyte adsorption.

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (using a generic gradient of Water/MeCN with 0.1% TFA) or qNMR against a known calibration standard[1].

Shake-flask methodology for thermodynamic solubility quantification.

Applications in Advanced Drug Discovery

The unique physicochemical properties of 3-Amino-3-cyclopropylpropan-1-ol make it a highly sought-after synthon in medicinal chemistry. A landmark application is its use in the discovery of potent tricyclic BCL6 inhibitors[1][2].

In these studies, researchers utilized 3-Amino-3-cyclopropylpropan-1-ol to undergo an

During the optimization of these inhibitors, kinetic solubility was rigorously measured. Because the final drug candidates were highly lipophilic, solubility was quantified by HPLC in 10 mM phosphate-buffered saline (pH 7.4) containing 1% DMSO, and by NMR in HEPES buffer (pH 8) containing 4% DMSO[1]. The high solubility of the 3-Amino-3-cyclopropylpropan-1-ol precursor in polar aprotic solvents (like MeCN and DMSO) was critical for the success of the high-temperature (

References

-

Davis OA, Cheung KMJ, Brennan A, et al. "Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors." Journal of Medicinal Chemistry, 2022; 65(12):8169-8190. URL:[Link]

Sources

- 1. Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. 683220-79-3|3-Amino-3-cyclopropylpropan-1-ol|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to the pKa and Basicity of 3-Amino-3-cyclopropylpropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 3-Amino-3-cyclopropylpropan-1-ol, a molecule of interest in contemporary drug discovery and development. A thorough understanding of the pKa values and basicity of this compound is critical for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a robust framework for researchers. We delve into the nuanced electronic and steric effects of the cyclopropyl and hydroxyl moieties on the basicity of the primary amine. Detailed protocols for both experimental pKa determination via potentiometric titration and computational prediction using Density Functional Theory (DFT) are provided, ensuring scientific integrity and reproducibility.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For a drug candidate, its pKa value is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The degree of ionization influences a molecule's solubility, lipophilicity, and ability to interact with biological targets. 3-Amino-3-cyclopropylpropan-1-ol possesses two key functional groups that can participate in acid-base equilibria: a primary amine and a primary alcohol. However, due to the significantly lower acidity of the hydroxyl group, the basicity of the amino group is the primary focus of this guide.[1]

The unique structural feature of this molecule is the presence of a cyclopropyl group directly attached to the carbon bearing the amino group. This imparts distinct electronic and steric properties that modulate the basicity of the amine, making a detailed investigation imperative for its rational application in medicinal chemistry.

Structural and Electronic Considerations

The basicity of the amino group in 3-Amino-3-cyclopropylpropan-1-ol is influenced by a combination of inductive and steric effects from the adjacent cyclopropyl and propyl-1-ol substituents.

The Dual Electronic Nature of the Cyclopropyl Group

The cyclopropyl group exhibits a unique electronic character, acting as an inductive electron-withdrawing group while also being capable of resonance-like electron donation.[2] This duality arises from the high s-character of the C-C bonds within the strained three-membered ring.

-

Inductive Effect: The carbon atoms in a cyclopropane ring have a higher degree of s-character in their C-H and C-C bonds compared to their acyclic counterparts. This increased s-character makes the cyclopropyl group more electronegative than other alkyl groups, leading to an inductive withdrawal of electron density from the adjacent amino group. This effect tends to decrease the basicity of the amine.[3]

-

Resonance Effect: The Walsh orbitals of the cyclopropane ring have π-character, allowing for conjugation with adjacent p-orbitals. When the amino group is protonated, the resulting positive charge can be stabilized through this "bent-bond" conjugation, which can increase the basicity.[4]

The Influence of the Hydroxyl Group

The hydroxyl group, located three carbons away from the amino group, exerts a weak electron-withdrawing inductive effect. This effect, transmitted through the carbon chain, will slightly decrease the electron density on the nitrogen atom, thereby reducing its basicity.[3]

Estimation and Analysis of pKa Values

| Compound | Functional Group | Reported pKa Value | Reference |

| Cyclopropylamine | Primary Amine | ~9.10 | [5][6][7][8][9] |

| 3-Amino-1-propanol | Primary Amine | ~9.96 | [1][10] |

Analysis:

-

Cyclopropylamine (pKa ≈ 9.10): The pKa of cyclopropylamine is lower than that of a typical primary alkylamine (e.g., propylamine, pKa ≈ 10.7). This is a direct consequence of the electron-withdrawing inductive effect of the cyclopropyl group.[5][6][7][8][9]

-

3-Amino-1-propanol (pKa ≈ 9.96): The pKa of 3-amino-1-propanol is slightly lower than a simple primary amine due to the weak inductive effect of the distant hydroxyl group.[1][10]

Estimated pKa of 3-Amino-3-cyclopropylpropan-1-ol:

Based on the data from these analogous compounds, the pKa of the conjugate acid of 3-Amino-3-cyclopropylpropan-1-ol is estimated to be in the range of 9.0 to 9.5 . The primary determinant of its basicity is the electron-withdrawing nature of the directly attached cyclopropyl group. The propyl-1-ol chain will have a minor, base-weakening inductive effect.

The protonation equilibrium for the amino group is as follows:

The pKa of the hydroxyl group is expected to be around 16, similar to other primary alcohols, and thus it will remain protonated under physiological conditions.[1]

Methodologies for pKa Determination

To obtain a precise pKa value, both experimental and computational methods are recommended.

Experimental Approach: Potentiometric Titration

Potentiometric titration is a highly accurate and widely adopted method for determining pKa values.[11][12] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 70-80 mg of 3-Amino-3-cyclopropylpropan-1-ol and dissolve it in approximately 80 mL of deionized water.[13]

-

Record the exact weight to four decimal places.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[14]

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

-

Titration Procedure:

-

Titrate the solution with a standardized 0.1 N hydrochloric acid solution.[13]

-

Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Computational Approach: Density Functional Theory (DFT)

Computational chemistry offers a powerful tool for predicting pKa values, providing insights that complement experimental data.[15][16] DFT calculations, coupled with a continuum solvent model, can provide accurate pKa predictions.[17][18]

Detailed Protocol:

-

Structure Optimization:

-

Build the 3D structures of both the neutral (R-NH₂) and protonated (R-NH₃⁺) forms of 3-Amino-3-cyclopropylpropan-1-ol.

-

Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a continuum solvent model (e.g., PCM or SMD). A suitable level of theory is B3LYP with a 6-31+G(d,p) basis set.[19]

-

-

Free Energy Calculation:

-

Calculate the Gibbs free energies of the optimized neutral and protonated species in the aqueous phase.

-

-

pKa Calculation:

-

The pKa is calculated using the following thermodynamic cycle:

-

Caption: Thermodynamic cycle for computational pKa prediction.

The change in Gibbs free energy in solution (ΔG°aq) is used to calculate the pKa.

Conclusion

The basicity of 3-Amino-3-cyclopropylpropan-1-ol is a critical parameter for its development as a potential therapeutic agent. This guide has provided a detailed analysis of the structural and electronic factors influencing its pKa value, with a particular focus on the unique role of the cyclopropyl group. Based on analogous compounds, the pKa of the conjugate acid is estimated to be in the range of 9.0 to 9.5. For definitive characterization, this guide has outlined robust experimental and computational protocols. A precise understanding of the pKa will enable researchers to better predict the molecule's behavior in biological systems, facilitating its optimization and development.

References

-

ChemBK. (2024, April 9). Cyclopropylamine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 765-30-0,Cyclopropylamine. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Simple Method for the Estimation of pKa of Amines. (n.d.). Retrieved from [Link]

- Gao, J., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- Li, Y., et al. (2019). Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines.

- Diallo, M. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A.

-

Fiveable. (2025, August 15). Basicity of amines. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Titration of Amines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Retrieved from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

-

St. Joseph's College Devagiri. (n.d.). Computational Analysis of pKa Values of Alkanolamines. Retrieved from [Link]

- Hassan, S. S., et al. (1985). Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone. PubMed.

- Kim, J., et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]

-

UA Campus Repository. (n.d.). ELECTRONIC EFFECTS OF CYCLOPROPYL SUBSTITUENTS IN EXCITED ELECTRONIC STATES. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link]

- Wilcox, C. F., et al. (1969). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society.

-

CoLab.ws. (n.d.). Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone. Retrieved from [Link]

-

R Discovery. (n.d.). Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

Sources

- 1. 3-Amino-1-propanol | 156-87-6 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Cas 765-30-0,Cyclopropylamine | lookchem [lookchem.com]

- 9. 765-30-0 CAS MSDS (Cyclopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 3-Aminopropanol | 156-87-6 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. scribd.com [scribd.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. devagirijournals.com [devagirijournals.com]

3-Amino-3-cyclopropylpropan-1-ol in Advanced Drug Discovery: Safety, Handling, and Synthetic Integration

As a Senior Application Scientist, I approach chemical building blocks not merely as raw materials, but as functional tools engineered to solve specific stereoelectronic challenges in drug design. 3-Amino-3-cyclopropylpropan-1-ol (CAS: 683220-79-3) is a prime example of such a molecule. It has emerged as a critical pharmacophoric donor in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors—a highly pursued target for Parkinson’s disease and specific neuroinflammatory disorders [1].

This technical guide synthesizes the physicochemical profiling, stringent safety data sheet (SDS) handling protocols, and a self-validating synthetic workflow required to successfully integrate this compound into advanced medicinal chemistry pipelines.

Physicochemical Profiling & Structural Causality

The architectural value of 3-Amino-3-cyclopropylpropan-1-ol lies in its trifunctional nature: a primary amine for cross-coupling, a terminal hydroxyl for solubility/hydrogen bonding, and a cyclopropyl ring.

In kinase inhibitor design, the cyclopropyl moiety is not arbitrary. It possesses high s-character in its C-C bonds, granting it properties intermediate between an alkyl group and an alkene. When coupled to a heteroaryl core (such as a pyrrolo[2,3-d]pyrimidine), the cyclopropyl group perfectly occupies the hydrophobic pocket near the glycine-rich loop of the LRRK2 kinase domain (e.g., interacting with Val1893)[2]. Crucially, it achieves this steric fit without excessively driving up the molecule's lipophilicity (LogP), thereby preserving oral bioavailability.

Quantitative Chemical Properties

| Property | Value |

| Chemical Name | 3-Amino-3-cyclopropylpropan-1-ol |

| CAS Number | 683220-79-3 (Free base) / 958027-99-1 (HCl salt) |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| SMILES | C1CC1C(CCO)N |

| Storage Conditions | Inert atmosphere (Ar/N₂), Room Temperature |

| Purity Standard | ≥95% (typically verified via HPLC/NMR) |

Safety Data Sheet (SDS) Analysis & Handling Protocols

Handling primary amines requires a mechanistic understanding of their reactivity to ensure both personnel safety and chemical integrity. According to standardized SDS classifications [3], 3-Amino-3-cyclopropylpropan-1-ol is classified under several GHS hazard categories.

Hazard Classification and Causality-Driven Mitigation

| GHS Code | Hazard Statement | Causality & Preventative Measure |

| H302 | Harmful if swallowed | Toxicity: The compound can disrupt gastrointestinal cellular function. Mitigation (P264): Strict prohibition of food/drink in the lab; mandatory handwashing post-handling. |

| H315 | Causes skin irritation | Chemical Mechanism: The amine acts as a localized base, saponifying epidermal lipids and disrupting the skin's acid mantle. Mitigation: Nitrile gloves (min. 0.11 mm thickness) are required. |

| H319 | Causes serious eye irritation | Chemical Mechanism: Mucosal tissues are highly susceptible to nucleophilic attack and pH shifts caused by the amine. Mitigation: Chemical safety goggles with side-shields are mandatory. |

| H335 | May cause respiratory irritation | Chemical Mechanism: Volatile amine vapors can inflame the respiratory tract epithelium. Mitigation (P271): Must be handled exclusively within a certified chemical fume hood. |

Storage and Stability Directives

The compound must be stored under an inert atmosphere (Nitrogen or Argon) . Why? Primary amines are highly susceptible to atmospheric carbon dioxide, undergoing a reaction to form carbamate salts over time. This not only degrades the purity of the reagent but skews stoichiometric calculations during sensitive catalytic reactions. Furthermore, the inert atmosphere prevents the oxidative degradation of the amine to hydroxylamines or nitroso species.

Synthetic Integration: Buchwald-Hartwig Amination Workflow

To demonstrate the practical application of this building block, the following protocol details its integration into a heteroaryl core via a Buchwald-Hartwig cross-coupling reaction. This methodology is designed as a self-validating system , ensuring that each step contains an internal quality check to guarantee downstream success.

Experimental Protocol

Objective: Couple 3-Amino-3-cyclopropylpropan-1-ol to a 2-chloro-pyrrolo[2,3-d]pyrimidine scaffold to generate a LRRK2 inhibitor precursor.

Step 1: Reagent Preparation & Validation

-

Action: Dissolve the aryl chloride core (1.0 eq) and 3-Amino-3-cyclopropylpropan-1-ol (1.2 eq) in anhydrous 1,4-dioxane.

-

Causality: Dioxane is chosen for its high boiling point and ability to solubilize both the polar amine and the non-polar aryl chloride.

-

Validation Check: Perform a Karl Fischer titration on the dioxane. Moisture content must be <50 ppm, as water will prematurely quench the palladium catalyst and hydrolyze the aryl chloride.

Step 2: Catalyst & Ligand Addition

-

Action: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos ligand (0.10 eq) to the mixture.

-

Causality: BrettPhos is explicitly selected over standard ligands (like BINAP or XPhos) because its bulky, electron-rich structure is optimized for primary amines. It accelerates reductive elimination, preventing the formation of off-target bis-arylation products.

Step 3: Base Addition & Degassing

-

Action: Add Sodium tert-butoxide (NaOtBu) (1.5 eq). Purge the reaction vessel with Argon for 15 minutes using a Schlenk line.

-

Causality: NaOtBu is a strong, non-nucleophilic base that effectively deprotonates the palladium-bound amine intermediate. Argon purging removes dissolved oxygen, preventing the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

Step 4: Reaction Execution & Monitoring

-

Action: Heat the reaction mixture to 100°C for 12 hours under a sealed, inert atmosphere.

-

Validation Check (Self-Correction): At the 2-hour and 12-hour marks, extract a 10 µL aliquot, dilute in methanol, and run an LC-MS. The reaction is validated as complete only when the mass peak corresponding to the starting aryl chloride is completely consumed and the product mass [M+H]⁺ is dominant[1].

Step 5: Workup & Purification

-

Action: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via Mass-Directed Preparative Spectroscopy (MDPS) or flash chromatography (DCM:MeOH gradient).

Visualizations of Biological and Synthetic Workflows

Fig 1. Role of 3-Amino-3-cyclopropylpropan-1-ol in LRRK2 inhibitor design and biological pathway.

Fig 2. Self-validating Buchwald-Hartwig amination workflow for primary amine coupling.

References

-

Journal of Medicinal Chemistry (ACS) - Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Available at:[Link]

- Google Patents - WO2019012093A1: Inhibitors of leucine rich repeat kinase 2.

Sources

Engineering Conformational Rigidity: 3-Amino-3-cyclopropylpropan-1-ol as a Privileged Chiral Building Block in Rational Drug Design

Executive Summary

In modern medicinal chemistry, the strategic introduction of conformational constraints is paramount for optimizing ligand-target interactions and improving pharmacokinetic profiles. 3-Amino-3-cyclopropylpropan-1-ol has emerged as a highly privileged chiral building block. By combining the versatile reactivity of a

Structural Rationale and Physicochemical Advantages

Acyclic 1,3-amino alcohols are foundational structural components in numerous potent drugs, serving as precursors for 1,3-oxazines, morpholines, and other saturated heterocycles[1]. However, linear alkyl chains often suffer from high entropic penalties upon binding and susceptibility to cytochrome P450-mediated metabolism.

The integration of a cyclopropyl group at the 3-position fundamentally alters the physicochemical landscape of the building block:

-

High s-Character: The sp²-like C-C bonds of the cyclopropyl ring lower the overall lipophilicity (LogP) relative to acyclic analogs (e.g., isopropyl groups), improving aqueous solubility without sacrificing hydrophobic bulk[2].

-

"Triangular" Steric Bulk: The cyclopropyl ring occupies a highly specific, rigid "triangular" volume in chemical space. This unique geometry is exceptionally effective at filling distinct hydrophobic pockets in target proteins, preventing adjacent functional groups from adopting solvent-exposed, sub-optimal conformations[2].

-

Bifunctional Reactivity: The

-amino alcohol motif provides two orthogonal nucleophilic centers separated by a precise three-carbon distance, making it an ideal precursor for the synthesis of 6- and 7-membered conformationally constrained heterocycles[3].

Mechanistic Synthesis and Access Strategies

Historically, accessing chiral 1,3-amino alcohols relied on the reduction of

A modern, highly efficient catalytic approach involves the 4[4].

Causality of the Catalytic Design:

By utilizing N-heterocyclic carbene (NHC) ligands in conjunction with Zn(II) catalysis, cyclopropanols are converted into reactive zinc homoenolate intermediates[4]. The NHC ligand is critical; it accelerates the generation of the enolized homoenolate and modulates its chemoselectivity. This intermediate acts as a

Figure 1: Catalytic synthesis pathway of cyclopropane-embedded gamma-amino alcohols.

Case Study: Optimizing Shape Complementarity in BCL6 Inhibitors

The practical power of 3-amino-3-cyclopropylpropan-1-ol is best illustrated in the5[5]. BCL6 is a master transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Inhibiting its BTB domain disrupts critical protein-protein interactions with corepressors[5].

During lead optimization, researchers identified that acyclic quinolinone inhibitors exhibited sub-optimal potency because their N-alkyl substituents adopted a "flipped," solvent-exposed conformation to avoid steric clashes[2]. X-ray crystallography revealed an unfilled, "triangular" hydrophobic pocket near the Val18 residue of the BCL6 BTB domain[2].

By utilizing (3S)-3-amino-3-cyclopropylpropan-1-ol, researchers engineered a fused tricyclic oxazino-quinolinone core. The cyclopropyl group perfectly matched the triangular Val18 pocket, locking the molecule into the bioactive conformation and preventing the "flipped" state[2][5].

Quantitative Impact on Potency

| Scaffold Design | Key Structural Feature | Biochemical IC50 (TR-FRET) | Cellular IC50 (NanoBRET) | Ligand Efficiency Impact |

| Acyclic Quinolinone | N-ethyl substituent | > 1,000 nM | N/A | Low |

| Bicyclic Quinolinone | Fused morpholine | ~ 600 nM | ~ 600 nM | Moderate |

| Tricyclic Oxazino-quinolinone | Cyclopropyl integration | 3.9 nM | 12 nM | High (Optimal Shape Match) |

Data summarized from the optimization of tricyclic BCL6 inhibitors[5]. The cyclopropyl integration yielded a >300-fold improvement in biochemical potency.

Figure 2: Structure-based drug design workflow utilizing the chiral building block.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocol details the incorporation of this building block into a heterocyclic core, acting as a self-validating system through defined in-process controls[2][5].

Protocol: Synthesis of a Tricyclic Oxazino-quinolinone Core

Objective: To incorporate (3S)-3-amino-3-cyclopropylpropan-1-ol into a chloro-quinolinone ester core via Nucleophilic Aromatic Substitution (SNAr), followed by intramolecular cyclization.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagent Preparation: In an oven-dried reaction vial under an inert argon atmosphere, dissolve the chloro-quinolinone ester (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.2 M).

-

Amine Activation: Add (1.2 equiv) to the solution.

-

Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

-

Causality Mechanism: DIPEA serves a dual purpose. First, it free-bases the hydrochloride salt of the chiral amino alcohol, exposing the nucleophilic primary amine. Second, it acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the SNAr process, preventing degradation of the Meisenheimer complex[2].

-

-

Thermal Reaction: Seal the vial and heat to 85 °C for 22 hours.

-

Self-Validating Control: Monitor via LC-MS. The reaction phase is strictly complete only when the starting chloro-quinolinone mass is fully depleted, and the intermediate secondary amine mass [M+H]+ becomes the dominant peak.

-

Phase 2: Base-Mediated Intramolecular Cyclization

-

Solvent Exchange: Concentrate the MeCN under reduced pressure. Redissolve the crude intermediate in a 1:1 mixture of THF and water (0.1 M).

-

Hydrolysis & Cyclization: Add solid NaOH (5.0 equiv) to the mixture. Heat the biphasic system to 85 °C for 6 hours.

-

Causality Mechanism: The strong base first hydrolyzes the activating ester group on the quinolinone core. Subsequently, the pendant primary hydroxyl group of the cyclopropylpropanol moiety is deprotonated. This triggers an intramolecular attack that closes the oxazino ring. The steric bulk of the cyclopropyl group thermodynamically favors the pre-organization required for this specific ring closure[2][5].

-

-

Workup: Cool to room temperature, acidify to pH 4 with 1M HCl to precipitate the product, filter, and dry under high vacuum to yield the tricyclic core (typically >90% yield).

References

-

Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie / PMC. 4

-

Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors. Journal of Medicinal Chemistry, ACS. 2

-

Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors (Extended Data). PMC. 5

-

Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols. ResearchGate. 3

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. 1

-

3-Amino-3-cyclopropylpropan-1-ol hydrochloride (Product Data). Sigma-Aldrich.

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Title: The Enduring Paradox: Unraveling the Thermodynamic Stability of the Cyclopropyl Ring in Amino Alcohols for Advanced Drug Design

An In-depth Technical Guide:

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ring, a motif of inherent strain and unique electronic character, has transitioned from a theoretical curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its incorporation into drug candidates is a strategic decision aimed at enhancing metabolic stability, modulating physicochemical properties, and enforcing bioactive conformations.[4][5] This guide delves into the core thermodynamic principles governing the stability of the cyclopropyl moiety, with a specific focus on its perturbation by amino alcohol substituents. We will deconstruct the origins of its high strain energy, explore its sophisticated electronic structure, and analyze the complex interplay of inductive and conformational effects introduced by hydroxyl and amino groups. Furthermore, this document provides field-proven experimental and computational protocols for quantifying these energetic properties, offering a robust framework for predicting the behavior of these valuable scaffolds in drug development pipelines.

The Foundation: Ring Strain and the Unique Electronic Nature of Cyclopropane

The thermodynamic profile of any cyclopropane-containing molecule is dominated by the ring's intrinsic strain energy, which is approximately 27.5-27.8 kcal/mol.[6][7][8] This high energy content, which makes the ring susceptible to opening reactions, paradoxically contributes to its utility in drug design by influencing its electronic and metabolic properties.[4][9]

The Sources of Strain

The total ring strain is a composite of two primary factors:

-

Angle Strain: First theorized by Adolf von Baeyer, angle strain arises from the severe deviation of the C-C-C bond angles from the ideal 109.5° for sp³-hybridized carbons to a constrained 60°.[10][11] This forces the C-C sigma bonds into a "bent" configuration, where the electron density is concentrated outside the internuclear axis, leading to weaker bonds and higher energy.[12][13][14]

-

Torsional Strain: In the planar cyclopropane structure, the C-H bonds on adjacent carbon atoms are fully eclipsed, creating repulsive interactions that further increase the molecule's potential energy.[6][14][15]

Table 1: Comparative Strain Energies of Common Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | ~27.6[6] | ~9.2 |

| Cyclobutane | 4 | ~26.3[6] | ~6.6 |

| Cyclopentane | 5 | ~6.2[16] | ~1.2 |

| Cyclohexane | 6 | ~0[8] | ~0 |

This data highlights the exceptional instability of the three-membered ring compared to its larger, more flexible counterparts.

The Electronic Structure: Beyond a Simple Alkane

To understand how substituents interact with the ring, one must look beyond the simple picture of strained sigma bonds. The bonding is more accurately described by molecular orbital theories, such as the Walsh and Coulson-Moffitt models.[12][17]

-

The Walsh Model: This model proposes that the carbon atoms use sp² hybrid orbitals to bond with hydrogen and with each other, with the remaining p-orbitals combining to form the ring's molecular orbitals.[12][17] The key consequence is the formation of a high-lying highest occupied molecular orbital (HOMO) that has significant p-character and electron density extending outside the ring.[18] This allows the cyclopropyl group to engage in electronic conjugation with adjacent π-systems and heteroatoms, behaving in some respects more like a double bond than a saturated ring.[17]

subgraph "Walsh Orbital Model of Cyclopropane" { graph [labeljust="l", label="Conceptual Representation", fontcolor="#202124"]; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

caption [label="Fig 1. Walsh model of cyclopropane bonding.", shape=plaintext, fontcolor="#5F6368"]; }

Modulating Stability: The Influence of Amino Alcohol Substitution

When an amino alcohol moiety is attached to a cyclopropyl ring, a complex interplay of electronic, steric, and conformational effects determines the overall thermodynamic stability of the molecule. The outcome is not always intuitive and depends critically on the substitution pattern.

Electronic Effects

-

Inductive Effects: Both the nitrogen of the amino group and the oxygen of the alcohol group are electronegative, exerting an electron-withdrawing inductive effect (-I) through the sigma bond framework. This can subtly alter the electron distribution within the ring.

-

Mesomeric (Resonance) Effects: The nitrogen atom's lone pair of electrons can, in appropriate conformations, overlap with the Walsh orbitals of the cyclopropyl ring. This p-donation (+M effect) can stabilize an adjacent electron-deficient center. The interaction of p-donating heteroatom substituents with the ring is complex, as inductive effects often interfere with this p-conjugation.[12]

-

Conformational Dependence: The degree of electronic stabilization is highly dependent on the conformation. Maximum overlap between the nitrogen lone pair and the ring's orbitals occurs in a "bisected" conformation, where the C-N bond bisects the opposing C-C bond of the ring.[17] In contrast, a "perpendicular" conformation minimizes this interaction. The presence of the bulky hydroxyl group can create steric hindrance that disfavors the electronically optimal conformation, leading to a less stable arrangement.

Impact on Ring Bonds

The combination of these effects can alter the lengths and strengths of the three C-C bonds in the ring. Conjugation with an electron-accepting group typically lengthens the adjacent C-C bonds and shortens the distal bond.[12][17] For an amino group, which can be a p-donor, the effect is less definite and can be counteracted by its inductive pull.[12] In a cyclopropyl amino alcohol, the net effect will be a nuanced balance of these competing influences.

Relevance in Drug Development: Stability as a Strategic Asset

The high inherent energy of the cyclopropyl ring is leveraged by medicinal chemists to create more effective and durable drugs.[3]

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter, stronger, and have a higher bond dissociation energy than those in typical alkyl chains.[3][4] This makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[4] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl moiety is a common strategy to improve a drug's pharmacokinetic profile.[3][5]

-

Conformational Rigidity: The rigid structure of the cyclopropyl ring can lock a molecule's flexible side chains into a specific, bioactive conformation.[5][19] This pre-organization reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in potency.[3] Cyclopropane-containing amino acids are thus valuable building blocks for creating conformationally constrained peptidomimetics.[20][21][22]

-

Physicochemical Modulation: The cyclopropyl group acts as a lipophilic spacer, allowing chemists to fine-tune a molecule's solubility and permeability to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.[5]

However, the presence of an amino group attached to the ring can, in some contexts, lead to metabolic pathways involving ring-opening, forming potentially reactive intermediates.[4] A thorough understanding of the molecule's thermodynamic stability is therefore crucial to predict and mitigate such risks.

Methodologies for Stability Assessment

Determining the thermodynamic stability of a substituted cyclopropane requires a combination of experimental and computational approaches.

Experimental Protocol: Bomb Calorimetry for Strain Energy Determination

Bomb calorimetry is the classic method for directly measuring the heat of combustion, from which the enthalpy of formation and, subsequently, the ring strain energy can be calculated.[23][24]

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a cyclopropyl amino alcohol derivative to calculate its enthalpy of formation (ΔH°f) and empirical strain energy.

Methodology:

-

Calorimeter Calibration:

-

Accurately weigh a pellet of a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Place the pellet in the crucible inside the bomb calorimeter.

-

Add a measured length of fuse wire, ensuring it touches the pellet.

-

Seal the bomb and pressurize it with pure oxygen (typically to ~30 atm).

-

Immerse the bomb in a precisely measured volume of water in the calorimeter's insulated bucket.

-

Allow the system to reach thermal equilibrium while monitoring the temperature.

-

Ignite the sample and record the temperature change over time until a stable final temperature is reached.

-

Calculate the heat capacity (C_calorimeter) of the calorimeter system using the known energy release of the standard and the observed temperature change (ΔT).

-

-

Sample Combustion:

-

Repeat steps 1.1 - 1.7 using a precisely weighed sample of the target cyclopropane derivative. (Note: Liquid samples may require encapsulation).

-

Record the ΔT for the sample combustion.

-

-

Data Analysis and Calculation:

-

Calculate the total heat released (q_total) during sample combustion: q_total = C_calorimeter * ΔT.

-

Correct for the heat released by the combustion of the fuse wire.

-

Calculate the molar enthalpy of combustion (ΔH°c) for the sample.

-

Use Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔH°f) of the sample.

-

Estimate the strain-free enthalpy of formation using a group additivity method (e.g., Benson's method).[25]

-

The strain energy (SE) is the difference between the experimental ΔH°f and the calculated strain-free ΔH°f.

-

subgraph "Workflow: Calorimetric Strain Energy Determination" { graph [labeljust="l", fontcolor="#202124"]; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

caption_cal [label="Fig 2. Experimental workflow for bomb calorimetry.", shape=plaintext, fontcolor="#5F6368"]; }

Computational Protocol: DFT for Energetic and Electronic Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, cost-effective method to predict thermodynamic stability and analyze electronic structure without synthesizing the compound.

Objective: To compute the Gibbs free energy of formation and analyze the electronic interactions in a cyclopropyl amino alcohol.

Methodology:

-

Structure Generation: Build the 3D structure of the target molecule, considering all relevant stereoisomers (e.g., cis/trans, R/S).

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Isodesmic Reaction Design: To obtain a more accurate strain energy, design a balanced isodesmic or homodesmotic reaction. This is a hypothetical reaction where the number and type of bonds are conserved on both sides, which allows for the cancellation of systematic errors in the calculation.

-

Example Isodesmic Reaction:Cyclopropyl-CH(OH)-CH₂NH₂ + CH₃-CH₃ -> Cyclopropane + CH₃-CH(OH)-CH₂NH₂

-

-

Energy Calculation: Calculate the electronic energies of all species in the designed isodesmic reaction. The reaction enthalpy is then calculated as ΔH_rxn = Σ(H_products) - Σ(H_reactants). The strain energy of the target molecule can be derived from this value and the known strain energy of cyclopropane.

-

Electronic Structure Analysis: Perform a Natural Bond Orbital (NBO) analysis on the optimized structure. This allows for the quantification of hyperconjugative interactions between the substituent's orbitals (e.g., nitrogen lone pair) and the ring's bonding and anti-bonding orbitals, providing direct insight into electronic stabilization.[26]

Conclusion

The thermodynamic stability of cyclopropyl amino alcohols is a delicate balance between the substantial strain energy of the three-membered ring and the modifying electronic and steric influences of the amino and hydroxyl substituents. While the ring's inherent strain renders it reactive, this same property, when properly understood and modulated, provides significant advantages in drug design, particularly in enhancing metabolic stability and enforcing bioactive conformations. By combining rigorous experimental techniques like bomb calorimetry with insightful computational methods such as DFT and NBO analysis, researchers can accurately predict the stability of these molecules. This predictive power is essential for rationally designing next-generation therapeutics that harness the paradoxical stability of the cyclopropyl ring to achieve superior pharmacological profiles.

References

- Kulinkovich, O. G. (2015). Structure and Reactivity of the Cyclopropane Species. In Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118939222]

- Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link: https://www.masterorganicchemistry.com/2014/04/03/ring-strain-in-cyclopropane-and-cyclobutane/]

- Wu, J. I., & Schleyer, P. v. R. (n.d.). Conventional strain energy estimates for cyclopropane and cyclobutane. ResearchGate. [Link: https://www.researchgate.net/figure/Conventional-strain-energy-estimates-for-cyclopropane-eq-1-and-cyclobutane-eq-2-and_fig8_258327757]

- Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link: https://www.beilstein-journals.org/bjoc/articles/21/137]

- TMP Chem. (2026). Understanding the Unusual Chemistry of Cyclopropane. YouTube. [Link: https://www.youtube.

- Wikipedia. (n.d.). Cyclopropane. [Link: https://en.wikipedia.org/wiki/Cyclopropane]

- ResearchGate. (n.d.). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. [Link: https://www.researchgate.net/figure/a-Conformational-restriction-by-steric-effects-due-to-the-structural-characteristics_fig1_224856037]

- BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Stability of 2-Methylcyclopropane-1-carbaldehyde. [Link: https://www.benchchem.com/product/b3329976/technical-guide]

- ACS Publications. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.5c00958]

- Scribd. (n.d.). Cyclopropane Strain Energy via Bomb Calorimetry. [Link: https://www.scribd.com/document/361830509/Experiment-1]

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link: https://www.dalalinstitute.com/2021/04/08/conformational-analysis-of-cycloalkanes-upto-six-membered-rings/]

- Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides. [Link: https://patents.google.

- Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link: https://www.hyphadiscovery.co.uk/blogs/metabolism-of-cyclopropyl-groups/]

- BenchChem. (2025). Electronic Structure and Bonding in Cyclopropanediazonium: A Theoretical and Mechanistic Exploration. [Link: https://www.benchchem.com/product/b1981/technical-guide]

- Scribd. (n.d.). Walsh Cyclopropane Molecular Orbitals. [Link: https://www.scribd.com/document/348405059/Walsh-Cyclopropane-Molecular-Orbitals-pdf]

- National Institute of Standards and Technology. (n.d.). Heats of combustion and formation of cyclopropane. Journal of Research. [Link: https://nvlpubs.nist.gov/nistpubs/jres/43/jresv43n2p113_A1b.pdf]

- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Alkanes_and_Cycloalkanes/4.03%3A_Stability_of_Cycloalkanes_-_Ring_Strain]

- National Center for Biotechnology Information. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6351910/]

- ChemRxiv. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/6423d24b6338929943d34d3e]

- ResearchGate. (n.d.). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. [Link: https://www.researchgate.net/publication/342934057_Comparative_Stability_of_1-Methylcyclopropene_and_Methylenecyclopropane_Tautomers_Ab_initio_and_DFT_Study]

- SciSpace. (2021). Thermal kinetics, thermodynamics, decomposition mechanism, and thermal safety performance of typical ammonium perchlorate-based. [Link: https://typeset.io/papers/thermal-kinetics-thermodynamics-decomposition-mechanism-and-2l2p2y542l]

- Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link: https://docentes.fct.unl.pt/acav/files/current_medicinal_chemistry_2010_17_688-714.pdf]

- ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link: https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00021]

- Oregon State University. (2021). Guide for writing the strain energy report Experimental Chemistry I. [Link: https://classes.engr.oregonstate.edu/ch/fall2020/ch362/6_Strain_Energy/SE_Report_Guide_2021.pdf]

- Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link: https://www.tandfonline.com/doi/full/10.1080/10408347.2023.2285885]

- Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo00535j]

- ACS Publications. (2004). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jo035828j]

- OSTI.GOV. (2023). Thermodynamic stability of elemental boron allotropes with varying numbers of interstitial atoms. [Link: https://www.osti.gov/servlets/purl/2229215]

- National Center for Biotechnology Information. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10313072/]

- MDPI. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. [Link: https://www.mdpi.com/1420-3049/25/9/2123]

- Michigan State University. (n.d.). Walsh Cyclopropane Molecular Orbitals. [Link: https://www2.chemistry.msu.edu/faculty/reusch/VirtTxtJml/special3.htm]

- Scribd. (n.d.). Conformational Analysis of Cyclopentane. [Link: https://www.scribd.

- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link: https://www.scientificupdate.com/articles/the_cyclopropyl_group_in_medicinal_chemistry]

- MDPI. (2024). Some Remarks on the Boundary of Thermodynamic Stability. [Link: https://www.mdpi.com/2673-862X/5/3/30]

- OpenStax. (2023). 4.4 Conformations of Cycloalkanes. Organic Chemistry. [Link: https://openstax.

- ResearchGate. (n.d.). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link: https://www.researchgate.net/publication/342934057_Comparative_Stability_of_1-Methylcyclopropene_and_Methylenecyclopropane_Tautomers_Ab_initio_and_DFT_Study]

- University of Calgary. (n.d.). Ring Strain in Cycloalkanes. [Link: https://chem.ucalgary.ca/courses/350/Carey5th/Ch03/ch3-4-1.html]

- Ommega Online. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link: http://www.ommegaonline.org/article-details/A-Brief-Review-on-Synthesis-of-%CE%B2-amino-Alcohols-by-Ring-Opening-of-Epoxides/874]

- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link: https://open.maricopa.

- National Center for Biotechnology Information. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950346/]

- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. [Link: https://www.benchchem.

- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link: https://www.joschem.com/article/view/18]

- S P Jain College, Sasaram. (n.d.). Walsh diagram (complete note). [Link: https://spjc.ac.in/downloads/notes/notes_6241372670984.pdf]

- ACS Publications. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews. [Link: https://pubs.acs.org/doi/10.1021/cr020022l]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. catalogimages.wiley.com [catalogimages.wiley.com]

- 13. Cyclopropane - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 22. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

A Senior Application Scientist's Guide to 3-Amino-3-cyclopropylpropan-1-ol: Commercial Availability, Sourcing, and Quality Control

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the structural motifs that have gained significant traction, the cyclopropyl group stands out for its unique conformational and electronic characteristics. Its incorporation into drug candidates can profoundly influence a molecule's potency, metabolic stability, and target engagement.[1][2] 3-Amino-3-cyclopropylpropan-1-ol is a key building block that provides a synthetically accessible entry point to this valuable chemical space. The inherent strain of the three-membered ring and the strategic placement of the amino and hydroxyl functional groups make it a versatile intermediate for the synthesis of complex pharmaceutical agents.

This guide offers an in-depth technical overview of 3-Amino-3-cyclopropylpropan-1-ol, focusing on its commercial availability, major suppliers, critical quality control parameters, and safe handling protocols. The objective is to equip researchers and drug development professionals with the necessary information to effectively source and utilize this compound in their discovery and development pipelines.

Physicochemical Profile and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application. 3-Amino-3-cyclopropylpropan-1-ol is most commonly available commercially as its hydrochloride salt, which enhances its stability and handling characteristics.

| Property | Value | Source(s) |

| Chemical Name | 3-Amino-3-cyclopropylpropan-1-ol | [3] |

| Synonym(s) | 3-amino-3-cyclopropyl-1-propanol | |

| CAS Number | 683220-79-3 (Free Base) | [4] |

| 958027-99-1 (Hydrochloride Salt) | [5][6] | |

| Molecular Formula | C₆H₁₃NO (Free Base) | [3][4] |

| C₆H₁₄ClNO (Hydrochloride Salt) | [6] | |

| Molecular Weight | 115.17 g/mol (Free Base) | [3][4] |

| 151.63 g/mol (Hydrochloride Salt) | [6] | |

| Typical Purity | ≥95% | [4][5][6] |

| Appearance | Varies by supplier; typically a solid. | N/A |

| Storage Conditions | Inert atmosphere, Room Temperature or Refrigerated.[3] | [3] |

The Cyclopropyl Advantage in Drug Design

The strategic incorporation of a cyclopropyl ring, as facilitated by building blocks like 3-Amino-3-cyclopropylpropan-1-ol, is a deliberate choice in drug design aimed at overcoming common developmental hurdles. Its rigid, three-dimensional structure imparts conformational constraint on the parent molecule, which can lead to a more favorable, lower-energy binding to a biological target.

The benefits of this structural motif are multifaceted:

-

Enhanced Potency: By locking the molecule into a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in potency.[1][2]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[1][2]

-

Reduced Off-Target Effects: The defined conformation can improve selectivity for the intended target, thereby reducing interactions with other proteins and minimizing off-target toxicity.[1][2]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and pKa, which can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

Commercial Availability & Sourcing

3-Amino-3-cyclopropylpropan-1-ol is available from a range of chemical suppliers who specialize in research chemicals and building blocks for pharmaceutical development. It is typically supplied for research and development purposes and not for direct human use. When selecting a supplier, researchers should consider factors such as purity, availability of analytical data (e.g., Certificate of Analysis), and lead times.

Table of Representative Suppliers:

| Supplier | Product Name/CAS Number | Typical Purity | Notes |

| Sigma-Aldrich (MilliporeSigma) | 3-amino-3-cyclopropylpropan-1-ol hydrochloride / 958027-99-1 | 95% | Distributed for PharmaBlock. Country of origin is listed as China.[5] |

| ChemScene | 3-Amino-3-cyclopropylpropan-1-ol hydrochloride / 958027-99-1 | ≥95% | Provides detailed physicochemical properties and safety information.[6] |

| Chemazone | 3-amino-3-cyclopropylpropan-1-ol / 683220-79-3 | >95% | Offers various quantities, from milligrams to grams, with stated lead times.[4] |

| PharmaBlock | 3-amino-3-cyclopropylpropan-1-ol hydrochloride / 958027-99-1 | 95% | A primary manufacturer, also available through distributors like Sigma-Aldrich. |

This list is not exhaustive but represents suppliers commonly encountered in the field. Pricing and availability are subject to change.

Quality Control and Analytical Considerations

For any application in drug discovery, verifying the purity and identity of a starting material is a non-negotiable prerequisite. For a chiral molecule like 3-Amino-3-cyclopropylpropan-1-ol, this extends beyond simple chemical purity to include enantiomeric purity.

Key Analytical Methodologies:

-